ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,4-benzoxazin core substituted with an ethanesulfonyl group at position 6 and a sulfanyl acetamido-benzoate ester at position 2. The benzoxazin moiety is notable for its stability and ability to participate in hydrogen bonding, while the sulfonyl and sulfanyl groups may enhance interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
ethyl 2-[[2-[(6-ethylsulfonyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-3-28-21(25)15-7-5-6-8-16(15)22-19(24)13-30-20-12-29-18-10-9-14(11-17(18)23-20)31(26,27)4-2/h5-11H,3-4,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMVZPPKPZMIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)S(=O)(=O)CC)OC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[b][1,4]oxazine Ring: The initial step involves the formation of the benzo[b][1,4]oxazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminophenol, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction. This involves reacting the benzo[b][1,4]oxazine intermediate with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Thioether Formation: The thioether linkage is formed by reacting the sulfonated benzo[b][1,4]oxazine with a thiol compound, such as ethanethiol, under mild conditions.
Acetamido Group Introduction: The acetamido group is introduced by reacting the thioether intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid yields the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group or the acetamido group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and heat.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a valuable tool for biochemical studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It can be used in drug discovery and development to identify new lead compounds for the treatment of diseases.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the ethylsulfonyl group and the benzo[b][1,4]oxazine ring allows for specific interactions with biological macromolecules, which can result in the inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three categories of analogs: (1) benzoxazole derivatives, (2) triazine-based sulfonylurea herbicides, and (3) benzoate esters with sulfur-containing substituents.
Benzoxazole Derivatives
The synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide () involves refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in ethanol . While both compounds share sulfur-linked acetamido groups, the target compound’s 1,4-benzoxazin core differs from benzoxazole in ring saturation and electronic properties.
Triazine-Based Sulfonylurea Herbicides
lists triazine-linked sulfonylurea herbicides such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester . These compounds feature a triazine core with sulfonylurea bridges and methyl benzoate termini, targeting acetolactate synthase (ALS) in plants. In contrast, the target compound replaces the triazine with a benzoxazin ring, which may alter steric interactions with ALS or other enzymes. The ethanesulfonyl group in the target compound could mimic the sulfonylurea’s role in enzyme inhibition but with distinct electronic effects due to the benzoxazin scaffold.
Benzoate Esters with Sulfur Substituents
The target compound’s ethyl benzoate ester with a sulfanyl acetamido sidechain parallels herbicides like ethametsulfuron methyl ester , which also employ benzoate esters for lipophilicity and membrane penetration . However, the sulfanyl group in the target compound may confer redox activity or metal-binding capabilities absent in purely sulfonyl-based analogs.
Comparative Data Table
Key Research Findings and Implications
Sulfur Functionality : The dual sulfonyl and sulfanyl groups may enable dual-mode action (e.g., enzyme inhibition and redox modulation), a feature absent in triazine-based herbicides .
Synthetic Complexity : The target compound’s synthesis likely requires advanced steps for introducing the ethanesulfonyl and sulfanyl acetamido groups, contrasting with simpler triazine substitutions in .
Biological Activity
Ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazine core, an ethanesulfonyl group, and an acetamido moiety. Its chemical formula is , with a molecular weight of approximately 364.41 g/mol. The presence of the sulfonyl group is significant for its biological activity, potentially influencing interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit notable antimicrobial properties. A study synthesized various derivatives and tested them against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that several derivatives showed significant antibacterial activity, suggesting that similar compounds could possess antimicrobial effects due to structural similarities .
The proposed mechanism of action for compounds with similar structures often involves interference with bacterial cell wall synthesis or inhibition of essential enzymatic pathways. The sulfonamide group may enhance binding affinity to bacterial enzymes, leading to effective inhibition and subsequent microbial death.
Synthesis and Screening
A comprehensive study synthesized ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. The synthesized compounds were characterized using NMR and mass spectrometry. Screening revealed significant antibacterial and antifungal activities across various strains, indicating the potential utility of similar benzoxazine derivatives in therapeutic applications .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity studies have been conducted on related compounds. These studies typically assess the viability of cancer cell lines in the presence of the compound. For instance, certain derivatives have shown promising results in inhibiting the growth of specific cancer cell lines, indicating potential applications in oncology .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : The synthesis involves sequential coupling reactions. Key steps include:
- Sulfanylacetyl Group Introduction : Reacting a thiol derivative (e.g., 6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-thiol) with an acetyl halide under nucleophilic substitution conditions (e.g., DMF, 60°C, 6 hours) .
- Amide Coupling : Using peptide coupling reagents like EDCI/HOBt to conjugate the sulfanylacetyl intermediate with methyl 2-aminobenzoate. Solvent-free grinding methods (agate mortar, 25°C) can improve atom economy and reduce byproducts .
- Monitoring : Track reaction progress via TLC (chloroform:methanol, 7:3) and purify via recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, benzoxazinyl) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- IR Spectroscopy : Identify characteristic bands (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, S percentages .
Table 1 : Key Calculated Properties
| Property | Value |
|---|---|
| Exact Molecular Weight | 369.061 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Emergency Measures :
- Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer artificial respiration if needed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate Studies : Ensure identical experimental conditions (e.g., solvent, concentration, cell lines). For example, solvent polarity (DMSO vs. ethanol) can alter membrane permeability .
- Orthogonal Assays : Cross-validate using in vitro enzyme inhibition assays and in silico docking to confirm target specificity .
- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC analysis .
Q. What strategies are effective for elucidating the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer :
- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate protein targets .
- Gene Knockdown : Apply CRISPR/Cas9 or siRNA to silence suspected pathways (e.g., bacterial efflux pumps) and observe resistance changes .
- Metabolomic Profiling : LC-MS/MS to track metabolite shifts in treated microbial cultures .
Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on sulfonyl and benzoxazine group interactions .
- Docking Studies : AutoDock Vina to model binding to targets like dihydrofolate reductase or β-lactamases .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., ethanesulfonyl → propanesulfonyl) via parallel synthesis .
- Bioisosteric Replacement : Replace the benzoxazine ring with benzothiazole or triazine moieties to assess activity retention .
- 3D-QSAR Models : CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .
Q. How should researchers design in vivo vs. in vitro studies to evaluate toxicity and efficacy?
- Methodological Answer :
- In Vitro : Use hepatic microsomes (e.g., human CYP3A4) to assess metabolic stability; MTT assays in HepG2 cells for cytotoxicity .
- In Vivo : Rodent models for acute toxicity (LD₅₀) and pharmacokinetics (Cₘₐₓ, t₁/₂). Dose optimization via allometric scaling from in vitro IC₅₀ .
- Contradiction Mitigation : Compare interspecies metabolic differences using humanized liver mice .
Q. What methodologies address challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors to enhance mixing and heat transfer during sulfonation/acylation steps .
- Process Analytical Technology (PAT) : Real-time FTIR monitoring to adjust reaction parameters dynamically .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Conceptual Frameworks : Link to the "privileged structure" hypothesis, where benzoxazine scaffolds offer diverse bioactivity .
- Systems Pharmacology : Map interactions using STRING or KEGG databases to identify polypharmacology potential .
- Hypothesis-Driven Design : Test if sulfonyl groups enhance target binding via halogen-bonding interactions (e.g., with kinase ATP pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
